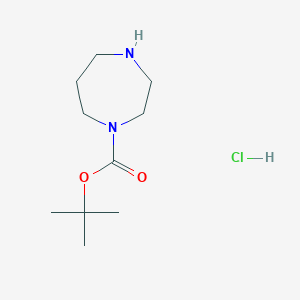

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 1,4-diazepane-1-carboxylate Hydrochloride (TBDC-HCl) is an organic compound containing a tert-butyl group attached to a diazepane ring. It is an important intermediate in the synthesis of pharmaceuticals, biochemicals, and other compounds. TBDC-HCl is used in a variety of research applications in both academic and industrial research laboratories.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthesis of Rho–Kinase Inhibitor Intermediates

Tert-butyl 1,4-diazepane-1-carboxylate hydrochloride is a key intermediate in the practical synthesis of Rho–kinase inhibitor K-115. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, demonstrating its utility in creating chiral diazepane structures (Gomi et al., 2012).

Formation of Saturated Fused Heterocyclic Systems

The compound can undergo intramolecular Schmidt reactions, forming saturated fused heterocyclic systems like tert-butyl 5-oxo-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1,4]-diazepine-2-carboxylate. This highlights its potential in synthesizing complex diazepine structures (Moskalenko & Boev, 2014).

Catalysis in Olefin Epoxidation

Manganese(iii) complexes of this compound exhibit catalytic properties in olefin epoxidation. These complexes are studied for their efficiency and selectivity in the epoxidation process, indicating the compound's relevance in catalysis research (Sankaralingam & Palaniandavar, 2014).

Medical and Pharmaceutical Applications

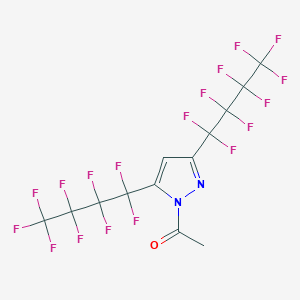

Synthesis of Radioligands

The compound is involved in the synthesis of radioligands like [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate. These radioligands are significant in studying diazepam-insensitive benzodiazepine receptors, which has implications in neuroscience and pharmacology (He et al., 1994).

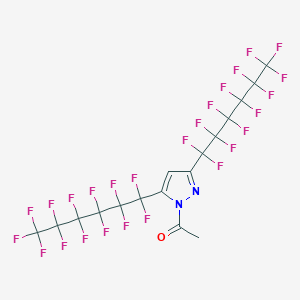

Dipeptidomimetic Synthesis

It's utilized in the synthesis of dipeptidomimetics, like the trisubstituted 1,4-Diazepin-3-one-based dipeptidomimetic. These are novel molecular scaffolds that can be used to mimic biologically relevant topologies or incorporate into bioactive peptides, showing its significance in drug design and medicinal chemistry (Weitz et al., 1997).

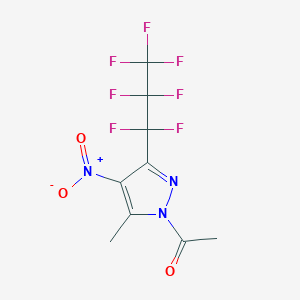

Targeting Matrix Metalloproteinases in Cancer Therapy

Novel diazepine substituted cinnamic acid derivatives, synthesized using this compound, have shown promising results in inhibiting matrix metalloproteinases, particularly in lung cancer therapy. This highlights its potential application in developing new anti-metastatic and anti-invasive agents (Rathee et al., 2018).

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary statements include P261 and P305 + P351 + P338 . Personal protective equipment such as eyeshields, full-face respirator, gloves, and multi-purpose combination respirator cartridge are recommended .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 1,4-diazepane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-4-5-11-6-8-12;/h11H,4-8H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBGTHHJAGXLKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373213 |

Source

|

| Record name | 1-Boc-homopiperazine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049743-87-4 |

Source

|

| Record name | 1-Boc-homopiperazine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)

![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)